molecular formula C21H16ClFN4O2 B277799 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide

3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide

Cat. No. B277799
M. Wt: 410.8 g/mol
InChI Key: VVTBDMAUYWQFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth and survival. By inhibiting this pathway, this compound induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and have anti-inflammatory properties. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects. Additionally, this compound has been found to have anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in some experiments.

Future Directions

There are several future directions for the research of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, future research could focus on improving its solubility in water to increase its bioavailability in lab experiments.

Synthesis Methods

The synthesis of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to form 3-chloro-N-[2-(4-methoxyphenyl)-5-chloro-1-benzotriazol-yl]-4-methoxybenzamide. The final step involves the reaction of this intermediate with 4-fluoroaniline and potassium carbonate to form the desired compound.

Scientific Research Applications

3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has potential applications in scientific research as it has been found to exhibit anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

Product Name

3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide

Molecular Formula

C21H16ClFN4O2

Molecular Weight

410.8 g/mol

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H16ClFN4O2/c1-12-9-18-19(26-27(25-18)15-6-4-14(23)5-7-15)11-17(12)24-21(28)13-3-8-20(29-2)16(22)10-13/h3-11H,1-2H3,(H,24,28)

InChI Key

VVTBDMAUYWQFJI-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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